REACTION_CXSMILES
|
[OH-].[K+].C([O:5][C:6]([C:8]1[CH:12]=[C:11]([CH:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[S:10][CH:9]=1)=[O:7])C.Cl>O>[O:16]1[CH2:15][CH2:14][CH:13]([C:11]2[S:10][CH:9]=[C:8]([C:6]([OH:7])=[O:5])[CH:12]=2)[CH2:18][CH2:17]1 |f:0.1|
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3.36 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CSC(=C1)C1CCOCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
IMS
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C1=CC(=CS1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 613 mg | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |